REACTION_CXSMILES
|
[Mg].[Cl:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7]Br)=[CH:5][CH:4]=1.[Cl:11][C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[C:14]#N.CC[O:22]CC>>[Cl:11][C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[C:14](=[O:22])[CH2:7][C:6]1[CH:9]=[CH:10][C:3]([Cl:2])=[CH:4][CH:5]=1
|
Name
|
|
Quantity
|
18.74 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
5.228 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C#N)C=CC=C1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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CCOCC
|
Control Type
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UNSPECIFIED
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Setpoint
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34 °C
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Type
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CUSTOM
|
Details
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was stirred at 34° C. for 3 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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To a dried three-neck round bottom flask fitted with a condenser and addition funnel
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Type
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ADDITION
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Details
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After the addition
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Type
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TEMPERATURE
|
Details
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to cool to room temperature
|
Type
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CUSTOM
|
Details
|
The resulting reaction mixture
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Type
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TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched slowly with 2 M aq. HCl
|
Type
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ADDITION
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Details
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The solution was diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic portion was washed with 2N aq. HCl, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
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dried (Na2SO4)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (silica gel)
|
Type
|
WASH
|
Details
|
eluting with 7% ethyl acetate/hexane)
|
Type
|
CUSTOM
|
Details
|
to afford product
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC=C1)C(CC1=CC=C(C=C1)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |